1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methyl group, along with a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:
N-acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-Amino-4-methylpyridine with an acylating agent to form an N-acylated intermediate.
Quaternization: The N-acylated intermediate is then quaternized using a benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield 1-Benzyl-4-methylpiperidin-3-one.
Reductive Amination: The final step involves reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: A similar compound with a simpler structure, lacking the phenyl group.
1-Benzyl-4-methylpiperidin-3-yl)-methylamine: Another related compound used in the synthesis of pharmaceutical agents.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is unique due to its combination of a piperidine ring with a phenylethanone moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable in the synthesis of complex molecules and in medicinal chemistry research.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O/c1-11-7-8-16(10-13(11)15)14(17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
InChI Key |
VNXJAKZWMIZWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.